
5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-fluoroaniline with chlorothiocarbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-fluorophenyl)isothiazol-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-2-phenylisothiazol-3(2H)-one: Lacks the fluorine atom, which can influence its chemical properties and applications.
5-chloro-2-(4-fluorophenyl)isothiazol-3(2H)-one: The position of the fluorine atom is different, which can alter its interactions and effects.
Uniqueness
5-chloro-2-(3-fluorophenyl)isothiazol-3(2H)-one is unique due to the presence of both chlorine and fluorine atoms in specific positions on the isothiazolone ring. This unique structure can result in distinct chemical reactivity and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C9H5ClFNOS |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
5-chloro-2-(3-fluorophenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5ClFNOS/c10-8-5-9(13)12(14-8)7-3-1-2-6(11)4-7/h1-5H |
Clave InChI |
IXNHDIHWJDQQPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(=O)C=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


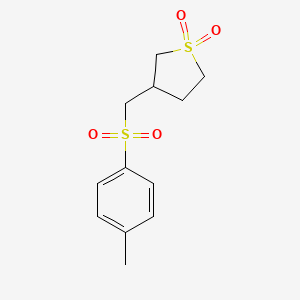

![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
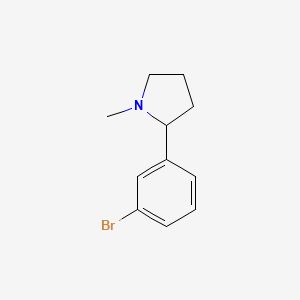
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
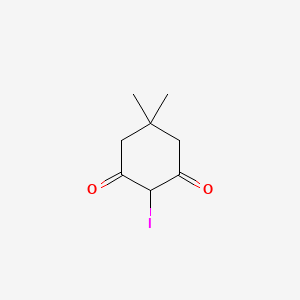
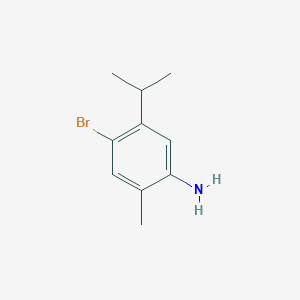

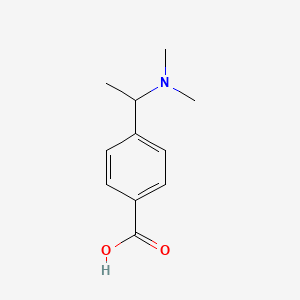

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
